

# Application Notes and Protocols for the RR6 Prognostic Model in Myelofibrosis

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## Compound of Interest

Compound Name: RR6

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## Introduction:

The **RR6** model, which stands for "Response to Ruxolitinib after 6 months," is a clinical prognostic tool developed to predict overall survival (OS) in patients with myelofibrosis (MF) who have been treated with the JAK inhibitor ruxolitinib for at least six months.<sup>[1][2][3]</sup> This model was created to aid clinicians in making informed decisions about treatment strategies, particularly regarding the early identification of patients with a high probability of fatality who might benefit from a prompt shift in therapy, such as considering hematopoietic stem cell transplantation (HSCT).<sup>[3][4]</sup> The **RR6** model is based on clinical and laboratory data collected at baseline and at 3 and 6 months of ruxolitinib treatment.<sup>[2]</sup> It stratifies patients into three distinct risk categories: low, intermediate, and high risk, each with a different predicted median OS.<sup>[3][4]</sup>

## Principle of the **RR6** Model:

The **RR6** model utilizes specific risk factors that have been identified as significant predictors of reduced overall survival in MF patients on ruxolitinib therapy. A weight is assigned to each risk factor based on its hazard ratio, and the total score determines the patient's risk category.<sup>[5]</sup> The key prognostic variables include ruxolitinib dose, spleen response, and red blood cell (RBC) transfusion needs.<sup>[3][6]</sup> More recently, studies have shown that integrating molecular data, such as the presence of high molecular risk mutations (HMRmt) and mutations in the RAS pathway (RASp-mt), can further enhance the prognostic accuracy of the **RR6** model.<sup>[1]</sup>

# Application Case Study: Predicting Survival in Ruxolitinib-Treated Myelofibrosis Patients

This section outlines the application of the **RR6** model in a clinical research setting to stratify patients based on their predicted survival.

**Objective:** To categorize a cohort of myelofibrosis patients treated with ruxolitinib into low, intermediate, and high-risk groups for overall survival using the **RR6** prognostic model.

## Experimental Protocols:

The "experiments" in the context of the **RR6** model involve systematic clinical data collection and patient monitoring.

## Protocol for Patient Data Collection and **RR6** Score Calculation:

- Patient Cohort: Select patients with a confirmed diagnosis of primary or secondary myelofibrosis who have been treated with ruxolitinib for a minimum of 6 months.[2][3]
- Data Collection at Baseline (Start of Ruxolitinib Treatment):
  - Record patient demographics and disease characteristics.
  - Document the initial daily dose of ruxolitinib.
  - Assess the need for Red Blood Cell (RBC) transfusions.
  - Perform molecular analysis to identify High Molecular Risk mutations (HMRmt; e.g., in ASXL1, EZH2, IDH1/2, SRSF2, U2AF1) and RAS pathway mutations (RASp-mt; e.g., in NRAS, KRAS, CBL).[1][2]
- Data Collection at 3 Months of Treatment:
  - Record the daily dose of ruxolitinib.
  - Document any RBC transfusions required during this period.
  - Measure palpable spleen length.

- Data Collection at 6 Months of Treatment:
  - Record the daily dose of ruxolitinib.
  - Document any RBC transfusions required during this period.
  - Measure palpable spleen length and calculate the percentage reduction from baseline.
- Calculation of the **RR6** Score: Assign points based on the presence of the following risk factors, as identified in the development of the model[3][5]:
  - Ruxolitinib dose <20 mg twice daily at any time point (baseline, 3 months, or 6 months).
  - Palpable spleen length reduction of ≤30% from baseline at 3 and 6 months.
  - Need for RBC transfusion at 3 and/or 6 months.
  - Need for RBC transfusion at all three time points (baseline, 3 months, and 6 months).
- Risk Stratification: Sum the points to classify patients into one of three risk categories:
  - Low Risk: Median OS not reached.
  - Intermediate Risk: Median OS of approximately 61 months.[3][4]
  - High Risk: Median OS of approximately 33 months.[3][4]

#### Data Presentation:

The quantitative data for a hypothetical cohort of patients evaluated using the **RR6** model are summarized in the tables below.

Table 1: Baseline Characteristics and **RR6** Risk Factors

Patient ID	Ruxolitinib Dose at Baseline (mg BID)	RBC Transfusion at Baseline	HMRmt Status	RASp-mt Status
P001	15	No	Positive	Negative
P002	20	Yes	Negative	Negative
P003	20	No	Negative	Positive
P004	10	Yes	Positive	Positive
P005	25	No	Negative	Negative

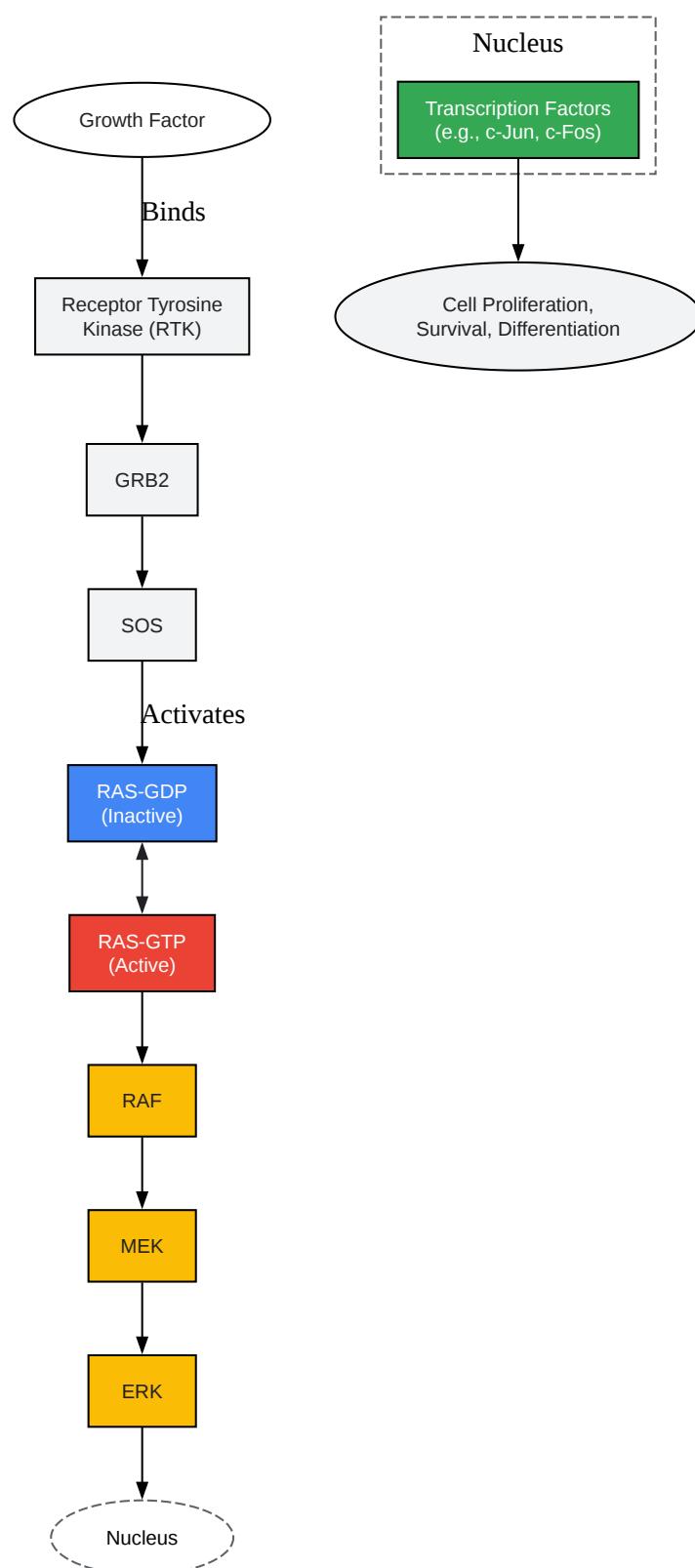
Table 2: Data at 3 and 6 Months and RR6 Classification

Patient ID	Ruxolitinib			Ruxolitinib				RR6 Risk Category
	Dose at 3 mo. (mg BID)	RBC Transfusion at 3 mo.	Spleen Reduction at 3 mo.	Dose at 6 mo. (mg BID)	RBC Transfusion at 6 mo.	Spleen Reduction at 6 mo.		
P001	15	No	40%	15	No	55%		Intermediate
P002	20	Yes	25%	20	Yes	20%		High
P003	20	No	60%	25	No	70%		Low
P004	10	Yes	15%	10	Yes	10%		High
P005	25	No	50%	25	No	65%		Low

Mandatory Visualizations:

Signaling Pathway Diagram:

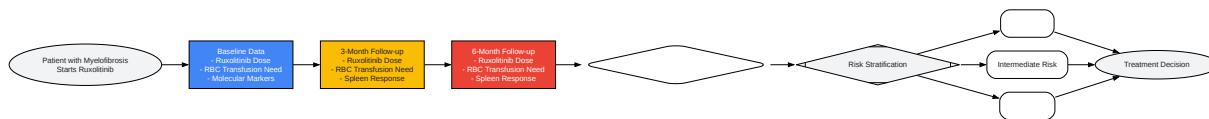
The integration of molecular data, such as mutations in the RAS pathway (RASp-*mt*), has been shown to improve the prognostic performance of the **RR6** model.<sup>[1]</sup> The following diagram illustrates a simplified RAS signaling pathway, which is frequently dysregulated in cancer.

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Caption: Simplified RAS signaling pathway, often activated by mutations in myelofibrosis.

### Experimental Workflow Diagram:

The following diagram illustrates the workflow for applying the **RR6** model in a clinical setting.



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Caption: Workflow for applying the **RR6** model to stratify patients.

Conclusion:

The **RR6** model is a valuable tool for the early identification of myelofibrosis patients who are not responding optimally to ruxolitinib and are at a higher risk of mortality.[1][4] Its application can guide therapeutic decisions, potentially improving patient outcomes by allowing for timely intervention.[3][7] The integration of molecular markers into the **RR6** framework represents a promising avenue for further refining its predictive accuracy.[1] These application notes provide a framework for researchers and clinicians to utilize the **RR6** model in their practice and studies.

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